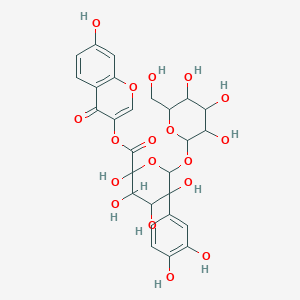
beta-D-Glucopyranosiduronic acid, 2-(3,4-dihydroxyphenyl)-5,7-dihydrox Y-4-oxo-4H-1-benzopyran-3-YL O-beta-D-galactopyranosyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
quercetin-3-O-glucuronide , is a flavonoid compound. It belongs to the flavonol subclass and is commonly found in various plant sources. Quercetin-3-O-glucuronide is a glycoside derivative of quercetin, which means it contains a glucose moiety attached to the quercetin core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quercetin-3-O-glucuronide involves the enzymatic glucuronidation of quercetin. Glucuronidation is a phase II metabolic reaction that occurs in the liver and other tissues. The enzyme responsible for this process is UDP-glucuronosyltransferase (UGT). Here are the steps involved:
Glucuronidation Reaction:
Industrial Production Methods: Quercetin-3-O-glucuronide is primarily produced through chemical synthesis or enzymatic methods. Enzymatic glucuronidation is preferred due to its specificity and mild reaction conditions. chemical synthesis can also yield the compound.
Chemical Reactions Analysis
Reactions Undergone: Quercetin-3-O-glucuronide is relatively stable and does not undergo significant chemical transformations. it can participate in the following reactions:
Hydrolysis: The glucuronide bond can be hydrolyzed under acidic or enzymatic conditions, releasing quercetin and glucuronic acid.
Redox Reactions: Quercetin-3-O-glucuronide can undergo redox reactions, such as oxidation or reduction, affecting its antioxidant properties.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic hydrolysis using glucuronidases.
Redox Reactions: Oxidizing agents (e.g., hydrogen peroxide) or reducing agents (e.g., sodium borohydride).
Major Products: The major product of hydrolysis is quercetin, while the products of redox reactions depend on the specific conditions.
Scientific Research Applications
Quercetin-3-O-glucuronide has several research applications:
Antioxidant Activity: It exhibits antioxidant properties, protecting cells from oxidative stress.
Anti-Inflammatory Effects: Quercetin-3-O-glucuronide may modulate inflammatory pathways.
Metabolism and Pharmacokinetics: Studying its metabolism helps understand drug interactions and bioavailability.
Mechanism of Action
The exact mechanism of action is not fully elucidated. its antioxidant activity and potential interactions with cellular signaling pathways contribute to its effects.
Comparison with Similar Compounds
Quercetin-3-O-glucuronide is unique due to its specific glucuronidation pattern. Similar compounds include quercetin, rutin, and other flavonoids.
: Sahu, P. K., & Giri, D. D. (2016). Quercetin: A versatile flavonoid. Internet Journal of Medical Update, 11(1), 1-12. : Manach, C., Williamson, G., Morand, C., Scalbert, A., & Rémésy, C. (2005). Bioavailability and bioefficacy of polyphenols in humans. I. Review of 97 bioavailability studies. The American Journal of Clinical Nutrition, 81(1), 230S-242S. : Spencer, J. P. (2008). Flavonoids: modulators of brain function? British Journal of Nutrition, 99(E-S1),
Properties
Molecular Formula |
C27H28O18 |
|---|---|
Molecular Weight |
640.5 g/mol |
IUPAC Name |
(7-hydroxy-4-oxochromen-3-yl) 5-(3,4-dihydroxyphenyl)-2,3,4,5-tetrahydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylate |
InChI |
InChI=1S/C27H28O18/c28-7-15-18(33)19(34)20(35)23(42-15)44-25-26(39,9-1-4-12(30)13(31)5-9)21(36)22(37)27(40,45-25)24(38)43-16-8-41-14-6-10(29)2-3-11(14)17(16)32/h1-6,8,15,18-23,25,28-31,33-37,39-40H,7H2 |
InChI Key |
GYYXDIJLARMBGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2(C(C(C(OC2OC3C(C(C(C(O3)CO)O)O)O)(C(=O)OC4=COC5=C(C4=O)C=CC(=C5)O)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




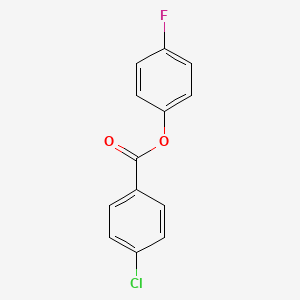
![5-(4-Amino-5-fluoropyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12075852.png)
![(2R)-3-{[(2,4-dimethoxyphenyl)methyl]amino}propane-1,2-diol](/img/structure/B12075873.png)

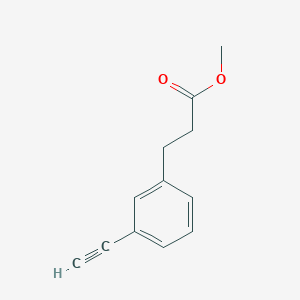
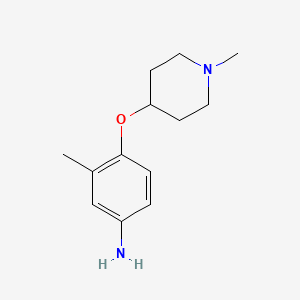
![N-Cyclopropyl-4-fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B12075884.png)
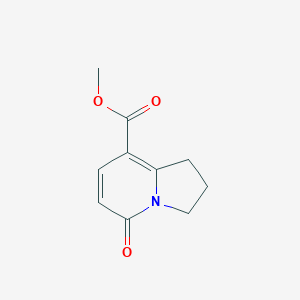
![4-Tert-butylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene;1,4,7,10,13-pentaoxacyclopentadecane](/img/structure/B12075891.png)
![1-[2-(4-Bromophenoxy)ethyl]piperidin-3-ol](/img/structure/B12075892.png)
![1-[3-(5-Bromo-pentyloxy)-phenyl]-ethanone](/img/structure/B12075895.png)

